3-(4-Bromophenyl)quinoxaline-6-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
110379-69-6 |
|---|---|
Molecular Formula |
C15H8BrN3 |
Molecular Weight |
310.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C15H8BrN3/c16-12-4-2-11(3-5-12)15-9-18-13-6-1-10(8-17)7-14(13)19-15/h1-7,9H |
InChI Key |
HQFIZGPLLQNAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=CC(=CC3=N2)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives with α-Dicarbonyl Compounds
A classical approach to quinoxaline synthesis involves the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds (e.g., benzil derivatives). For 3-(4-bromophenyl)quinoxaline-6-carbonitrile, the key steps include:
- Using 3,4-diaminobenzonitrile as the diamine source to introduce the carbonitrile at the 6-position.
- Reacting with 4-bromobenzil or a suitable 4-bromophenyl-substituted diketone to install the 3-(4-bromophenyl) substituent.
This method is supported by literature where 3-aryl-2-quinoxalinecarbonitrile derivatives were synthesized by condensation of benzoylacetonitrile with benzofuroxan derivatives under mild basic conditions (potassium carbonate in ethanol) at room temperature, yielding the quinoxaline core with nitrile functionality intact.
Halomethylation and Subsequent Oxidation of Quinoxaline Precursors
An alternative method involves:
- Starting from 6-methylquinoxaline derivatives.
- Halogenation of the methyl group (e.g., bromination using N-bromosuccinimide and benzoyl peroxide in chlorobenzene at elevated temperatures) to form 6-bromomethylquinoxaline intermediates.
- Oxidation of the halomethyl group to the corresponding carboxylic acid or nitrile functionality using mild catalytic air oxidation in the presence of transition metal catalysts and phase transfer catalysts.
This method is advantageous for substrates sensitive to strong oxidants and allows for selective functional group transformations with good yields (~80% for oxidation step). The process involves routine operations such as reflux, filtration, and acidification, making it economical and scalable.
Specific Preparation Method for this compound
Stepwise Synthesis Strategy
Based on the synthesis of related 3-arylquinoxaline derivatives and bromophenyl-substituted quinoline analogs, a plausible synthetic route includes:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 4-bromobenzil or 4-bromoacetophenone derivative | Bromination of benzil or acetophenone derivatives under controlled conditions | 4-bromophenyl diketone intermediate |
| 2 | Condensation with 3,4-diaminobenzonitrile | Reflux in ethanol or water, possibly with mild acid/base catalysis | Formation of this compound core |
| 3 | Purification | Recrystallization from ethanol or chromatographic methods | Pure target compound |
This approach is supported by the synthesis of 3-aryl-2-quinoxalinecarbonitrile derivatives via condensation of benzoylacetonitrile and benzofuroxan derivatives in ethanol with potassium carbonate at room temperature for 3 hours, yielding yellow solids with good purity after recrystallization.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Solvent | Ethanol (40 mL per 5 mmol scale) |
| Catalyst/Base | Potassium carbonate (1% molar ratio) |
| Temperature | Room temperature (approx. 25 °C) |
| Reaction Time | 3 hours stirring |
| Workup | Filtration, washing with ethanol, recrystallization |
| Yield | Approximately 46.5% for related compounds (e.g., 3-arylquinoxalinecarbonitrile derivatives) |
| Melting Point | 208–210 °C (consistent with literature values) |
IR spectra confirm the presence of nitrile (around 2235 cm⁻¹) and aromatic functionalities, supporting the successful synthesis of the target quinoxaline derivative.
Alternative Synthetic Approaches and Optimization
High-Temperature Water-Mediated Condensation
Recent studies have demonstrated that quinoxaline formation can be efficiently catalyzed by the inherent acidity of 3,4-diaminobenzoic acid derivatives in water at elevated temperatures (up to 230 °C), without added acid catalysts. This method yields high purity quinoxaline products with minimized side reactions such as decarboxylation.
While this method is reported for carboxylic acid-substituted quinoxalines, it suggests that water-mediated, acid-catalyzed condensation could be adapted for nitrile-substituted quinoxalines, potentially improving yields and environmental compatibility.
Use of Transition Metal Catalysts for Selective Oxidation
The oxidation of halomethylquinoxaline intermediates to carboxylic acids or nitriles can be catalyzed by supported palladium catalysts under air sparging, providing mild and selective oxidation conditions. However, catalyst agglutination and organic phase contamination can reduce efficiency, requiring catalyst replacement and careful reaction monitoring.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Condensation of 3,4-diaminobenzonitrile with 4-bromobenzil | 3,4-diaminobenzonitrile, 4-bromobenzil | Ethanol, K2CO3, RT, 3 h | Mild conditions, straightforward | Moderate yield (~46%) | 40-50% |
| Halomethylation and catalytic oxidation | 6-methylquinoxaline, NBS, benzoyl peroxide, Pd/C catalyst | Reflux in chlorobenzene, air oxidation | Economical, scalable, mild oxidation | Catalyst agglutination, longer reaction times | ~80% (oxidation step) |
| High-temperature water-mediated condensation | 3,4-diaminobenzoic acid derivatives, benzil | Water, 130-230 °C, 10 min | High yield, green solvent | Requires high temperature | Up to 79% (related quinoxalines) |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)quinoxaline-6-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Copper(I) Cyanide:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Quinoxalines: Formed through substitution reactions.
Oxidized or Reduced Quinoxalines: Formed through oxidation or reduction reactions.
Cyclized Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a wide range of biological activities, making it a valuable candidate for drug development. Key applications include:
- Antimicrobial Activity : Quinoxaline derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that 3-(4-Bromophenyl)quinoxaline-6-carbonitrile shows promising activity against various bacterial strains, suggesting its potential use in treating infections .
- Antifungal Properties : Studies have reported that certain quinoxaline derivatives possess antifungal activity. The specific structure of this compound may enhance its efficacy against fungal pathogens, making it a candidate for antifungal drug development .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Quinoxaline derivatives have been shown to inhibit tumor cell proliferation in vitro and in vivo, indicating that this compound may have therapeutic potential in oncology .
- Antiviral Activity : Some studies have explored the antiviral effects of quinoxaline derivatives against viruses such as herpes simplex virus. The structural characteristics of this compound could contribute to its efficacy in inhibiting viral replication .
Data Table: Biological Activities of this compound
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoxaline derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial properties at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .
- Anticancer Research : Another research project focused on the anticancer effects of quinoxaline derivatives on different cancer cell lines. The study reported that this compound effectively induced apoptosis in cancer cells, highlighting its potential role in cancer therapy .
- Antiviral Screening : A series of experiments were conducted to assess the antiviral activity of various quinoxalines against herpes simplex virus types 1 and 2. The findings showed that compounds similar to this compound could inhibit viral replication significantly, warranting further investigation into their use as antiviral drugs .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)quinoxaline-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and carbonitrile groups can enhance the compound’s binding affinity and specificity towards these targets. The quinoxaline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Core Heterocycle: Quinoxaline vs. Carbonitrile vs. Hydroxyl/Ketone Groups: The carbonitrile group in the target compound may improve metabolic stability and solubility compared to hydroxyl or ketone groups in brodifacoum or oxadiazole derivatives.
Substituent Effects :
- The 4-bromophenyl group is a common feature in anti-inflammatory agents (e.g., brodifacoum and oxadiazole derivatives), suggesting its role in modulating hydrophobic interactions.
- In oxadiazole derivatives, electron-withdrawing substituents (e.g., chloro, methoxy) enhance anti-inflammatory activity, while the carbonitrile in the target compound may similarly stabilize charge-transfer complexes.
Pharmacological and Toxicological Insights
- Anti-Inflammatory Potential: Brodifacoum and oxadiazole derivatives suppress NO production and paw edema, with activities comparable to indomethacin. The target compound’s quinoxaline core may offer superior redox-modulating properties due to nitrogen-rich aromaticity. The carbonitrile group could reduce toxicity, as seen in oxadiazole derivatives (severity index = 0.75–0.83 vs. indomethacin’s 2.67).
Synthetic Accessibility :
- Chalcone-acetamide hybrids () and oxadiazole derivatives () are synthesized via coupling and cyclization reactions, suggesting feasible routes for the target compound’s preparation.
Biological Activity
3-(4-Bromophenyl)quinoxaline-6-carbonitrile (CAS No. 110379-69-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H7BrN2, with a molecular weight of 247.09 g/mol. Its structure features a quinoxaline core with a bromophenyl group at one position and a carbonitrile group at another, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| CAS No. | 110379-69-6 |
| Molecular Formula | C11H7BrN2 |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the mitochondrial pathway and activation of caspase-3. This was evidenced by Western blot analyses showing increased levels of cleaved caspase-3 in treated A549 lung cancer cells .
- Efficacy : The IC50 values for related quinoxaline derivatives have been reported, with some compounds exhibiting comparable efficacy to established chemotherapeutics like 5-fluorouracil (IC50 = 4.89 ± 0.20 μM) . Specifically, compounds with bromo substitutions at the C6 position showed enhanced activity against A549 cells compared to nitro-substituted analogs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen substituents, particularly bromine, significantly enhances the biological activity of quinoxaline derivatives. The following trends have been observed:
- Bromo vs. Nitro Substitution : Bromo-substituted compounds generally exhibit better anticancer properties than their nitro counterparts.
- Positioning of Functional Groups : Substituents at the C6 position are critical for enhancing cytotoxicity and selectivity towards cancer cells .
Study on Anticancer Properties
A study synthesized a series of quinoxaline derivatives, including this compound, and assessed their effects on human non-small-cell lung cancer (A549) cells. The results indicated that the compound effectively induced apoptosis through caspase-dependent pathways, with significant inhibition of cell proliferation observed at concentrations as low as 10 μM .
Comparative Analysis
Another research effort involved comparing various quinoxaline derivatives against multiple cancer cell lines (MCF-7, Hep G2, HCT116). The findings suggested that compounds with specific functional groups at designated positions exhibited enhanced activity, thereby supporting the hypothesis that structural modifications can lead to improved therapeutic profiles .
Q & A
Basic: What are the common synthetic routes for 3-(4-Bromophenyl)quinoxaline-6-carbonitrile?
Answer:
The synthesis typically involves a multi-step approach:
- Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with α-ketonitriles or α-diketones under acidic or thermal conditions.
- Bromophenyl introduction : Suzuki-Miyaura cross-coupling between a halogenated quinoxaline precursor (e.g., 3-chloroquinoxaline-6-carbonitrile) and 4-bromophenylboronic acid, using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR : H/C NMR confirms substitution patterns (e.g., bromophenyl protons at δ 7.5–7.8 ppm, nitrile carbon at ~115 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 324.0 for C₁₅H₈BrN₃).
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and packing motifs. For brominated quinoxalines, data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced: How can researchers optimize synthetic yield in multi-step routes?
Answer:
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.
- Reaction monitoring : Use TLC or in situ IR to track intermediate formation (e.g., nitrile stretch at ~2230 cm⁻¹).
- Solvent optimization : Replace DMF with toluene/EtOH for greener synthesis.
- Controlled crystallization : Adjust solvent polarity (e.g., DCM/hexane) to enhance crystal purity. Yield improvements (e.g., from 45% to 68%) are achievable via these steps .
Advanced: How to resolve contradictions in crystallographic data for bromophenyl-substituted quinoxalines?
Answer:
- Data validation : Use PLATON to check for missed symmetry or twinning.
- Refinement strategies : In SHELXL, apply restraints for disordered bromine atoms or anisotropic displacement parameters.
- Complementary techniques : Pair X-ray data with DFT-optimized structures (e.g., Gaussian09) to validate bond lengths (e.g., C-Br: ~1.89 Å) .
Basic: What are its primary applications in medicinal chemistry research?
Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ values reported in µM range).
- Anticancer activity : Evaluate cytotoxicity in HeLa or MCF-7 cells using MTT assays. The nitrile group may enhance binding to catalytic cysteine residues .
- Photophysical studies : Monitor fluorescence quenching for DNA interaction studies .
Advanced: How to model electronic properties for materials science applications?
Answer:
- Computational methods : Perform DFT calculations (B3LYP/6-311G**) to analyze HOMO-LUMO gaps (~3.2 eV) and charge transfer efficiency.
- Electrochemical profiling : Use cyclic voltammetry (CH Instruments) in acetonitrile to measure reduction potentials.
- Solid-state analysis : Pair XRD with Hirshfeld surface analysis (CrystalExplorer) to correlate packing with charge mobility .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of nitrile vapors.
- Spill management : Neutralize with activated charcoal; avoid water to prevent HCN release.
- Storage : Keep in airtight containers under nitrogen, away from light .
Advanced: How to analyze regioselectivity in quinoxaline substitution reactions?
Answer:
- Mechanistic studies : Use N-labeled reactants to track nucleophilic attack positions via 2D NMR.
- Competition experiments : Compare reactivity of 6- vs. 7-position nitriles under identical conditions.
- Computational insights : Calculate Fukui indices (Gaussian09) to predict electrophilic sites. For bromophenyl derivatives, steric effects from the bromine atom often dominate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
